molecular formula C25H22N4O3S B11611722 (6Z)-5-imino-6-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11611722
M. Wt: 458.5 g/mol
InChI Key: WSHVZQRZNWTVAD-FKODFALISA-N
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Description

The compound (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that combines an indole moiety with a thiazolopyrimidine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thiazolopyrimidine ring system under specific reaction conditions, such as the use of strong bases and high temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals .

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiazolopyrimidine analogs. Examples include:

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of structural features. The presence of both an indole and a thiazolopyrimidine moiety in a single molecule provides a unique platform for exploring new chemical and biological properties .

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H22N4O3S/c1-31-21-9-4-5-10-22(21)32-13-6-11-28-16-17(18-7-2-3-8-20(18)28)15-19-23(26)29-12-14-33-25(29)27-24(19)30/h2-5,7-10,12,14-16,26H,6,11,13H2,1H3/b19-15-,26-23?

InChI Key

WSHVZQRZNWTVAD-FKODFALISA-N

Isomeric SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C=CSC5=NC4=O

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C=CSC5=NC4=O

Origin of Product

United States

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